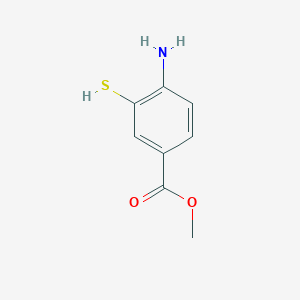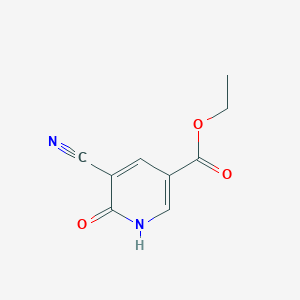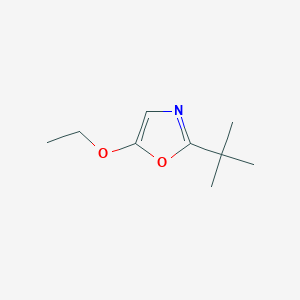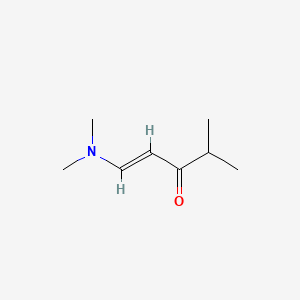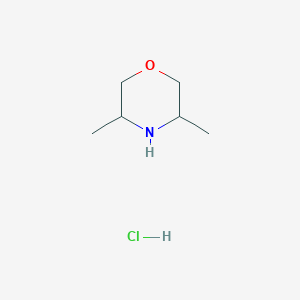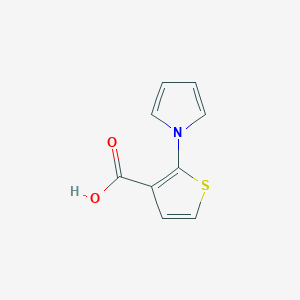
Triphenylphosphineimine sulfate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Triphenylphosphineimine sulfate is a chemical compound with the CAS Number: 117672-48-7 . It has a molecular weight of 375.38 . The IUPAC name for this compound is triphenyl-lambda5-phosphanimine sulfate .
Synthesis Analysis
The synthesis of phosphine-based functional covalent organic frameworks (COFs) has attracted great attention recently . Two examples of triphenylphosphine-based COFs (termed P-COFs) with well-defined crystalline structures, high specific surface areas, and good thermal stability have been presented .Molecular Structure Analysis
The InChI code for Triphenylphosphineimine sulfate is1S/C18H16NP.H2O4S/c19-20 (16-10-4-1-5-11-16,17-12-6-2-7-13-17)18-14-8-3-9-15-18;1-5 (2,3)4/h1-15,19H; (H2,1,2,3,4) . Chemical Reactions Analysis
The direct and scalable electroreduction of triphenylphosphine oxide (TPPO) to triphenylphosphine (TPP) remains an unmet challenge that would dramatically reduce the cost and waste associated with performing desirable reactions that are mediated by TPP on a large scale .Physical And Chemical Properties Analysis
Triphenylphosphineimine sulfate is a solid at room temperature . It has a molecular weight of 375.38 .Aplicaciones Científicas De Investigación
Novel Catalytic Systems
Research by Cole et al. (2002) introduced novel Brønsted acidic ionic liquids, derived from the reaction of triphenylphosphine with cyclic sultones, as dual solvent-catalysts for organic reactions like Fischer esterification and alcohol dehydrodimerization. These ionic liquids combine the advantages of solid acid catalysts with the higher activity of conventional liquid acids, showing potential for diverse applications in organic synthesis (Cole et al., 2002).
Nanoparticle Synthesis and Stabilization
Pettibone and Hudgens (2011) demonstrated that triphenylphosphine acts as an etching agent in the synthesis of gold clusters, promoting the formation of specific closed-shell sizes. This study highlights the proactive role of triphenylphosphine in stabilizing monolayer-protected clusters (MPCs), which could be relevant for the synthesis and stabilization of nanoparticles in various applications (Pettibone & Hudgens, 2011).
Organic Synthesis Enhancements
Pal et al. (2003) found that triphenylphosphine effectively reduces maleimides to succinimides, offering a novel method for such transformations in organic synthesis. This showcases the utility of phosphine compounds in facilitating or enhancing chemical reactions, which could be relevant for similar applications of triphenylphosphineimine sulfate (Pal et al., 2003).
Polymer and Material Science
Wilfert et al. (2014) explored the use of functionalized triphenylphosphines in the polymerization of trichlorophosphoranimine to produce polyphosphazenes with controlled molecular weights and specific functional groups at the chain end. Such methodologies can be crucial in the development of advanced materials with tailored properties (Wilfert et al., 2014).
Safety And Hazards
The safety information available indicates that Triphenylphosphineimine sulfate may be hazardous. The compound has been assigned the GHS07 pictogram, and the hazard statements H302, H315, H319, H335 . Precautionary statements include P202, P261, P271, P280, P302, P304, P305, P313, P332, P337, P338, P340, P351, P352 .
Propiedades
IUPAC Name |
imino(triphenyl)-λ5-phosphane;sulfuric acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16NP.H2O4S/c19-20(16-10-4-1-5-11-16,17-12-6-2-7-13-17)18-14-8-3-9-15-18;1-5(2,3)4/h1-15,19H;(H2,1,2,3,4) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZCFCCGIQUMKEA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)P(=N)(C2=CC=CC=C2)C3=CC=CC=C3.OS(=O)(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18NO4PS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Triphenylphosphineimine sulfate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

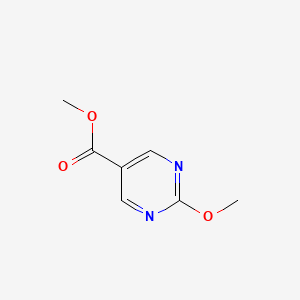


![Ethyl 1a,2,3,7b-tetrahydronaphtho-[1,2-b]oxirene-1a-carboxylate](/img/structure/B1315169.png)

